1-tert-Butyl-3-ethylcarbodiimide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNYCDVWRSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404675 | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-27-8 | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reaction Kinetics of 1 Tert Butyl 3 Ethylcarbodiimide Mediated Processes
Fundamental Mechanisms of Carboxylic Acid Activation by 1-tert-Butyl-3-ethylcarbodiimide
This compound (BEC) is a versatile coupling agent primarily used in organic synthesis to facilitate the formation of amide bonds. chemimpex.com Its efficacy lies in its ability to activate carboxylic acids, making them susceptible to nucleophilic attack by amines. chemimpex.com The unique structure of BEC, with its tert-butyl group, provides stability and solubility in various organic solvents. chemimpex.com
The activation process commences with the reaction between the carboxylic acid and the carbodiimide (B86325) functionality of BEC. This reaction leads to the formation of a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is key to the coupling process, acting as a carboxylic ester with an activated leaving group. wikipedia.org The reaction is efficient and can be performed under mild conditions, which helps to minimize side reactions and enhance product purity. chemimpex.com
Formation and Reactivity of O-Acylisourea Intermediates
The O-acylisourea intermediate is the central player in carbodiimide-mediated coupling reactions. wikipedia.orgfiveable.me Its formation is the initial and crucial step in the activation of the carboxylic acid. peptide.com This intermediate is highly reactive and unstable, particularly in aqueous solutions. thermofisher.com Its instability drives the subsequent reactions, leading to the desired amide bond formation. fiveable.me
The reactivity of the O-acylisourea intermediate stems from the fact that it is an excellent leaving group. Nucleophilic attack by a primary amine on this intermediate results in the formation of a stable amide bond and the release of a soluble urea (B33335) derivative as a byproduct. thermofisher.comwikipedia.org However, the high reactivity of the O-acylisourea intermediate also makes it prone to undesired side reactions if not promptly intercepted by the amine nucleophile. fiveable.mepeptide.com
Pathways for Amide Bond Formation and Corresponding By-product Generation
The primary pathway for amide bond formation involves the direct reaction of the O-acylisourea intermediate with an amine. wikipedia.orgpeptide.com This nucleophilic substitution reaction yields the desired amide and a urea byproduct, in this case, 1-tert-butyl-3-ethylurea. thermofisher.comwikipedia.org
However, alternative pathways and the formation of by-products can occur. The highly reactive O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric acid anhydride (B1165640). wikipedia.orgpeptide.com This anhydride can then react with the amine to form the amide product. peptide.com While this still leads to the desired product, it consumes an extra equivalent of the carboxylic acid.
Role of Coupling Additives in Enhancing Reaction Efficiency and Selectivity
To improve the efficiency and selectivity of carbodiimide-mediated couplings and to suppress side reactions, coupling additives are frequently employed. wikipedia.orgbachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form an active ester. thermofisher.compeptide.com
Kinetic Studies and Modeling of this compound-Driven Reactions
Modeling these reactions can help in predicting the optimal conditions to maximize the formation of the desired amide while minimizing the formation of by-products like N-acylurea. Such models would consider the rate constants for the formation of the O-acylisourea intermediate, its reaction with the amine, its rearrangement to N-acylurea, and its reaction with coupling additives. A study on the reaction between various carbodiimides and the additive OxymaPure revealed that the formation of by-products is dependent on the steric hindrance of the carbodiimide. acs.org Specifically, this compound was shown to be a safer alternative to diisopropylcarbodiimide (DIC) as it does not lead to the formation of hydrogen cyanide (HCN) when used with OxymaPure. luxembourg-bio.comacs.org
Stereochemical Control and Minimization of Racemization in Coupling Reactions
In the coupling of chiral amino acids, particularly in peptide synthesis, the preservation of stereochemical integrity is of utmost importance. luxembourg-bio.com Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps. nih.gov The O-acylisourea intermediate, if not rapidly intercepted, can lead to the formation of an oxazolone, which is prone to racemization.
Diverse Applications of 1 Tert Butyl 3 Ethylcarbodiimide in Contemporary Organic Synthesis
Advanced Peptide Synthesis
TBEC is extensively utilized as a coupling agent in peptide synthesis, where it activates carboxylic acids for efficient amide bond formation with amines. chemimpex.com It is recognized for its role in both solid-phase and solution-phase peptide synthesis methodologies. biosynth.com
In the realm of Solid-Phase Peptide Synthesis (SPPS), TBEC offers notable advantages, positioning it as a superior alternative to traditional carbodiimides like N,N'-diisopropylcarbodiimide (DIC). luxembourg-bio.com
A primary focus of modern pharmaceutical manufacturing is the adoption of sustainable practices, moving away from hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). unifi.ittandfonline.com TBEC has proven highly compatible with various eco-friendly "green" solvents and their binary mixtures, facilitating the development of more environmentally responsible SPPS protocols. researchgate.netresearchgate.netunifi.it
Research has demonstrated the successful application of TBEC in several green solvent systems:
N-butyl pyrrolidone (NBP) and Ethyl Acetate (EtOAc): The combination of TBEC with an additive like Oxyma in a 1:4 mixture of NBP/EtOAc has been shown to be effective. acs.org
Dimethyl Sulfoxide (DMSO) and Butyl Acetate (BuOAc): This binary mixture is another eco-friendly solvent system in which TBEC functions efficiently, supporting its use in sustainable SPPS. unifi.itresearchgate.netunifi.it
Anisole (B1667542) and N-octylpyrrolidone (NOP): A novel green solvent mixture of anisole and NOP (75:25) has been identified as a viable medium for SPPS, showing good resin-swelling properties and compatibility with the TBEC/ETT (5-(ethylthio)-1H-tetrazole) coupling system. tandfonline.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF): 2-MeTHF has been established as a green solvent for all steps of SPPS, including Fmoc removal, washing, and coupling, often in combination with ethyl acetate. acs.org
The urea (B33335) byproduct of TBEC, 1-tert-butyl-3-ethylurea (TBEU), exhibits significantly higher solubility in these green solvents compared to diisopropylurea (DIU), the byproduct of DIC. luxembourg-bio.comrsc.org This superior solubility is a critical practical advantage, as it prevents the precipitation that can lead to the clogging of automated synthesis equipment. luxembourg-bio.comrsc.org
Table 1: Green Solvent Systems Compatible with TBEC for SPPS
| Green Solvent System | Additive(s) | Key Findings | Reference(s) |
|---|---|---|---|
| NBP / EtOAc (1:4) | Oxyma | Proceeded with minimal racemization and no precipitation. | acs.org |
| DMSO / BuOAc | - | Reduces environmental impact while maintaining high efficiency. | unifi.itresearchgate.netunifi.it |
| Anisole / NOP (75:25) | ETT | Favorable outcomes for model peptide synthesis (97-98% efficiency). | tandfonline.com |
A key advantage of TBEC is its ability to mitigate common side reactions that can compromise the purity and yield of synthetic peptides. chemimpex.com
Hydrogen Cyanide (HCN) Formation: When used with the additive OxymaPure, TBEC does not generate the oxadiazole side-product that leads to the formation of highly toxic hydrogen cyanide. luxembourg-bio.com This is a significant safety and environmental improvement over the DIC/OxymaPure system, which is known to produce HCN. luxembourg-bio.comresearchgate.net
Racemization: Peptide couplings mediated by TBEC in combination with Oxyma have been shown to proceed with minimal racemization, preserving the stereochemical integrity of the amino acids. unifi.itacs.org
Precipitation: The byproduct of TBEC coupling, 1-tert-butyl-3-ethylurea (TBEU), is highly soluble in common SPPS solvents, including green and binary mixtures. luxembourg-bio.com This prevents the precipitation issues often encountered with DIC, whose byproduct, diisopropylurea (DIU), is poorly soluble and can clog manufacturing equipment. luxembourg-bio.comrsc.org
The effectiveness of TBEC-mediated SPPS has been validated through the successful synthesis of several complex therapeutic peptides.
Liraglutide (B1674861): Sustainable, DMF-free solid-phase synthesis of Liraglutide has been achieved using TBEC as the coupling reagent in green solvent systems like DMSO and butyl acetate. unifi.itresearchgate.netunifi.it Researchers have developed two effective strategies:
A "direct synthesis" approach, which incorporates a pre-lipidated lysine (B10760008) building block into the peptide sequence, achieved an 86% HPLC purity after purification. unifi.itresearchgate.net
A "catch-lipidation-and-release" strategy, where the lipid moiety is attached after the main peptide chain is synthesized, yielded purities exceeding 90% and reduced the reliance on preparative HPLC. unifi.itresearchgate.net
Etelcalcetide and Vasopressin: Intermediates of both Etelcalcetide and Vasopressin have been successfully synthesized using a TBEC/Oxyma Pure protocol. rsc.org This work also demonstrated the viability of the method in green solvents and with side-chain unprotected amino acids. rsc.org
Table 2: TBEC in the Synthesis of Therapeutic Peptides
| Therapeutic Peptide | Synthesis Strategy | Key Outcome | Reference(s) |
|---|---|---|---|
| Liraglutide | Direct synthesis with lipidated lysine building block in green solvents. | 86% HPLC purity after purification. | unifi.itresearchgate.net |
| Liraglutide | Catch-lipidation-and-release strategy in green solvents. | >90% purity, reducing need for preparative HPLC. | unifi.itresearchgate.net |
| Etelcalcetide | SPPS using TBEC/Oxyma Pure with side-chain free amino acids. | Successful synthesis of peptide intermediate. | rsc.org |
To improve the sustainability and atom economy of SPPS, researchers have explored the use of amino acids without side-chain protecting groups. researchgate.net This approach eliminates steps for protection and deprotection, reducing waste and the generation of impurities. researchgate.netrsc.org The combination of TBEC and Oxyma Pure has been shown to be highly effective for coupling side-chain free arginine and histidine residues in green solvents. researchgate.netrsc.org This optimized protocol has been successfully applied to synthesize critical fragments of liraglutide and semaglutide, as well as sequences containing unprotected arginine, histidine, tryptophan, and tyrosine. rsc.org
While much of the recent focus has been on SPPS, TBEC is also a versatile and suitable reagent for solution-phase peptide synthesis. biosynth.com Its high solubility in various organic solvents and its effectiveness in promoting amide bond formation under mild conditions are advantageous in solution-phase methodologies, contributing to high yields and product purity. chemimpex.com
Comparative Efficacy and Advantages over Other Carbodiimides (e.g., Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
This compound (TBEC) has emerged as a highly efficient coupling reagent in organic synthesis, particularly in the formation of amide bonds. Its performance is often compared with other common carbodiimides such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl).
One of the significant advantages of TBEC is its ability to mitigate the formation of hazardous byproducts. For instance, when used in conjunction with ethyl (hydroxyimino)cyanoacetate (Oxyma), a common additive in peptide synthesis, TBEC does not lead to the formation of hydrogen cyanide (HCN). nih.govluxembourg-bio.com This is in stark contrast to carbodiimides with secondary substituents like DIC, which can react with Oxyma to generate HCN, posing a considerable safety risk. nih.gov The structural hybrid nature of TBEC, featuring a sterically bulky tert-butyl group and a less hindered ethyl group, is believed to prevent the side reaction that leads to HCN release. nih.gov
In terms of reaction efficiency, TBEC has been shown to be a superior substitute for DIC in solid-phase peptide synthesis (SPPS). luxembourg-bio.comresearchgate.net Studies have demonstrated that TBEC can provide excellent results in the synthesis of model peptides, with performance comparable or even superior to DIC. nih.govluxembourg-bio.com Furthermore, the urea byproduct of TBEC, 1-tert-butyl-3-ethylurea (TBEU), exhibits high solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as in greener binary solvent mixtures. luxembourg-bio.com This high solubility is advantageous as it prevents the clogging of automated synthesis equipment, a known issue with the less soluble urea byproducts of other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.govluxembourg-bio.com
While EDC-HCl is a water-soluble carbodiimide (B86325) often used in bioconjugation, its application in SPPS can be limited due to its solubility profile. researchgate.netpeptide.com TBEC, being soluble in a variety of organic solvents, offers greater flexibility in this regard. chemimpex.com Additionally, some research suggests that TBEC may be a better option than DIC for controlling racemization of amino acids during peptide coupling. researchgate.net
Interactive Data Table: Comparison of Carbodiimides
| Feature | This compound (TBEC) | N,N'-Diisopropylcarbodiimide (DIC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| HCN Formation with Oxyma | No | Yes | No |
| Byproduct Solubility | High solubility of TBEU in common organic solvents. luxembourg-bio.com | Dicyclohexylurea (from DCC) is poorly soluble; Diisopropylurea is more soluble than DCU. nih.govpeptide.com | Water-soluble urea byproduct. peptide.com |
| Efficacy in SPPS | High, considered an efficient substitute for DIC. luxembourg-bio.comresearchgate.net | Widely used, but can lead to HCN formation with Oxyma. nih.govpeptide.com | Limited use in SPPS due to water solubility. researchgate.net |
| Racemization Control | Reported to be better than DIC in some cases. researchgate.net | Can cause racemization, often requires additives like HOBt. peptide.com | Effective, often used with additives. |
| Primary Applications | Peptide synthesis, bioconjugation, organic synthesis. chemimpex.com | Peptide synthesis, amide and ester formation. peptide.com | Bioconjugation, modifying proteins. peptide.com |
Peptide Segment Condensations
Peptide segment condensation is a crucial strategy for the synthesis of large peptides and proteins, where smaller, pre-synthesized peptide fragments are coupled together. The choice of coupling reagent is critical to ensure high efficiency and minimize epimerization at the C-terminus of the peptide segment.
TBEC, in combination with additives like OxymaPure, has proven to be an effective reagent for this purpose. Its high coupling efficiency and ability to suppress racemization make it a valuable tool for the challenging task of joining peptide fragments. researchgate.net The clean reaction profiles and the high solubility of its urea byproduct are particularly beneficial in the context of segment condensation, where purification of the large, final peptide can be complex. luxembourg-bio.com
Research has shown the successful application of TBEC in the synthesis of complex peptides, such as the Glucagon-Like Peptide-1 (GLP-1) analog liraglutide, through solid-phase strategies. researchgate.net These studies highlight the potential of TBEC-mediated couplings to achieve high purity and yield in the production of pharmaceutically relevant peptides. researchgate.net The use of TBEC in these syntheses also aligns with green chemistry principles by minimizing hazardous byproducts. researchgate.net
While enzymatic methods for peptide segment condensation exist, chemical methods employing reagents like TBEC remain a cornerstone of peptide chemistry due to their broad applicability and predictability. nih.gov The continuous development of coupling reagents and strategies, including the use of efficient carbodiimides like TBEC, is essential for advancing the field of peptide and protein synthesis.
Bioconjugation and Biomolecular Modification Strategies
Covalent Ligation of Proteins and Nucleic Acids
This compound plays a significant role in bioconjugation, the process of covalently linking biomolecules such as proteins and nucleic acids. chemimpex.com This process is fundamental for developing targeted drug delivery systems, diagnostic probes, and other advanced biomaterials. TBEC facilitates the formation of a stable amide bond between a carboxylic acid group on one biomolecule and a primary amine group on another.
The mechanism involves the activation of a carboxyl group by TBEC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a nucleophilic amine to form the desired amide linkage, releasing the 1-tert-butyl-3-ethylurea byproduct. The efficiency and mild reaction conditions offered by TBEC are advantageous for working with sensitive biomolecules that can be denatured by harsh chemical treatments.
Surface Functionalization for Biosensor and Diagnostic Development
The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and other diagnostic platforms. TBEC is utilized to covalently attach capture probes, such as antibodies, enzymes, or nucleic acid aptamers, to the surface of a sensor chip. This covalent attachment ensures the stability of the immobilized biomolecule and proper orientation for interacting with the target analyte.
For instance, in the development of immunosensors, TBEC can be used to link antibodies to a surface functionalized with carboxyl groups. This creates a robust sensor surface capable of specifically capturing antigens from a sample. Similarly, DNA probes can be immobilized for the detection of complementary nucleic acid sequences. nih.gov The ability to create stable, functionalized surfaces is paramount for achieving the sensitivity and specificity required in modern diagnostic assays.
Enzyme Immobilization Methodologies
Strategies for Covalent Attachment of Enzymes onto Supports
Enzyme immobilization is a technique used to confine enzyme molecules to a solid support material. This process enhances the stability of the enzyme, allows for its reuse, and simplifies the separation of the enzyme from the reaction mixture. Covalent attachment is one of the most robust methods for enzyme immobilization, and TBEC can be a key reagent in this process.
The strategy typically involves a support material that has been functionalized with either carboxyl or amine groups. If the support has carboxyl groups, the enzyme (containing accessible amine groups on its surface, such as from lysine residues) can be coupled using TBEC. Conversely, if the support has amine groups, the carboxyl groups on the enzyme (from aspartic or glutamic acid residues) can be activated by TBEC for coupling. This multipoint covalent attachment can lead to significant stabilization of the enzyme's three-dimensional structure, resulting in improved resistance to changes in temperature and pH. nih.gov
Impact on Enzyme Activity, Stability, and Reusability
The immobilization of enzymes is a critical strategy in biotechnology to enhance their operational stability and enable their recovery and reuse, thereby improving the economic feasibility of biocatalytic processes. nih.govmdpi.com Covalent attachment to a solid support is a robust method for immobilization that can significantly increase enzyme stability. mdpi.comnih.gov This process often involves the use of coupling reagents to form a stable bond between the enzyme and the support material.
Carbodiimides, such as this compound (BEC), are effective zero-length crosslinking agents for this purpose. sigmaaldrich.comresearchgate.netrsc.org They facilitate the formation of an amide bond between the free carboxyl groups on a support matrix and the primary amine groups of lysine residues on the enzyme's surface, or vice-versa. The reaction proceeds by activating a carboxyl group to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form a stable amide linkage.
This covalent linkage not only prevents the enzyme from leaching into the reaction medium but also can rigidify the enzyme's structure. mdpi.com This increased rigidity often translates to enhanced stability against denaturation caused by heat, organic solvents, or extreme pH conditions. mdpi.com By maintaining the enzyme's three-dimensional structure, its catalytic activity can be preserved over extended periods and multiple reaction cycles. The ability to control the orientation of the immobilized enzyme through site-directed covalent attachment can yield significant benefits in activity and stability compared to random immobilization techniques. nih.govresearchgate.net
Table 1: Key Advantages of Enzyme Immobilization via Covalent Attachment
| Feature | Impact on Enzyme Performance |
| Enhanced Stability | Increased resistance to thermal, pH, and chemical denaturation, leading to a longer operational life. mdpi.com |
| Reusability | The enzyme is fixed to a solid support, allowing for easy separation from the product and reuse in multiple batches. nih.gov |
| Process Control | Facilitates the development of continuous and automated bioreactors. mdpi.com |
| Product Purity | Eliminates contamination of the final product with the enzyme, simplifying downstream processing. mdpi.com |
Applications in Polymer Chemistry
Chemical Modification and Functionalization of Polymeric Materials
The functionalization of polymers is essential for tailoring their physical and chemical properties for specific applications. This compound, as a potent coupling reagent, plays a crucial role in the chemical modification of polymers that possess carboxylic acid or primary amine functionalities. sigmaaldrich.com This method is widely used to graft specific molecules onto a polymer backbone, thereby altering its surface properties, solubility, or biocompatibility.
The fundamental reaction involves the BEC-mediated formation of an amide bond between a carboxyl-functionalized polymer and an amine-containing molecule, or the reverse. This strategy is effective for modifying a wide range of polymeric materials. For instance, butyl rubber, a copolymer of isobutylene (B52900) and isoprene, can be functionalized and subsequently grafted with other molecules to act as a compatibilizer in polymer blends. mdpi.com Similarly, aromatic polyimides containing carboxylic acid groups can be crosslinked, a process that modifies their mechanical and gas separation properties. mdpi.com This covalent attachment of functional groups allows for the precise engineering of material properties for advanced applications.
Role in Stereospecific Polymerization Reactions (e.g., Ziegler-Natta Isotactic Polymerization)
This compound is utilized in the formation of homogeneous catalysts for the stereospecific polymerization of α-olefins. biosynth.com Specifically, it is a key reagent in synthesizing certain types of Ziegler-Natta catalysts. biosynth.comlibretexts.org These catalyst systems are renowned for their ability to control the stereochemistry of the resulting polymer, leading to materials with highly regular structures, such as isotactic polypropylene. libretexts.org
The process involves using BEC to prepare metal-guanidinate or amidinate complexes, which then act as the active catalytic species. biosynth.com For example, BEC is a reactant in the synthesis of hafnium and titanium complexes that have been evaluated for the stereospecific living Ziegler-Natta polymerization of α-olefins. biosynth.com The structure of the ligand, derived from BEC, around the metal center is crucial in dictating the approach of the monomer to the growing polymer chain, thereby ensuring a specific stereochemical outcome. libretexts.org The development of these catalysts has been a significant advancement, enabling the production of polymers with controlled tacticity and, consequently, tailored physical properties like crystallinity, melting point, and mechanical strength. mdpi.comlibretexts.org
Table 2: Components of a BEC-Derived Homogeneous Ziegler-Natta Catalyst System
| Component | Role in Polymerization | Example |
| Transition Metal | The active center for monomer coordination and insertion. | Titanium (Ti), Hafnium (Hf) biosynth.comlibretexts.org |
| Ligand Precursor | Reacts to form the stereodirecting ligand environment. | This compound (BEC) biosynth.com |
| Co-catalyst | Activates the transition metal precursor. | Organoaluminum compounds (e.g., Triethylaluminium) libretexts.org |
| Monomer | The building block of the final polymer. | α-Olefins (e.g., Propylene) biosynth.com |
Contributions to Materials Science
Precursor Synthesis for Chemical Vapor Deposition (CVD) of Thin Films (e.g., Metal Nitride, Metal Oxide Films)
In the field of materials science, particularly in the fabrication of microelectronics, this compound serves as a critical reactant for synthesizing precursors for Chemical Vapor Deposition (CVD). sigmaaldrich.comsigmaaldrich.com CVD is a process used to create high-purity, high-performance solid thin films. The quality of the film is highly dependent on the properties of the chemical precursor used.
BEC is employed in the synthesis of metal guanidinate and amidinate complexes, which are valued as CVD precursors due to their volatility and thermal stability. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to prepare tantalum dimethylamido diamidato and guanidinato complexes for the CVD of tantalum nitride (TaN) thin films. sigmaaldrich.comsigmaaldrich.com It is also a reactant for creating titanium amidinate guanidinate alkylamide complex precursors, which are used to deposit hafnium oxide (HfO₂) films. sigmaaldrich.comsigmaaldrich.com These materials are essential in semiconductor devices, where they are used as diffusion barriers and high-k dielectrics, respectively.
Table 3: BEC in the Synthesis of CVD Precursors
| Precursor Type | Metal Center | Resulting Thin Film | Application of Film |
| Tantalum Guanidinato Complex | Tantalum (Ta) | Tantalum Nitride (TaN) | Diffusion barrier in integrated circuits sigmaaldrich.comsigmaaldrich.com |
| Titanium/Hafnium Guanidinate Complex | Hafnium (Hf) | Hafnium Oxide (HfO₂) | High-k dielectric in transistors sigmaaldrich.comsigmaaldrich.com |
| Cobalt Amidinato Complex | Cobalt (Co) | Cobalt-containing films | Studied for thermal stability in material applications sigmaaldrich.com |
Other Significant Organic Transformations
Beyond its applications in polymer and materials science, this compound is a versatile reagent in a variety of other significant organic transformations. Its primary function is as a coupling agent, particularly in peptide synthesis and the guanylation of amines. sigmaaldrich.combiosynth.com
In solid-phase peptide synthesis, BEC has emerged as a highly efficient substitute for other carbodiimides like Diisopropylcarbodiimide (DIC). luxembourg-bio.com It is often used in combination with additives such as OxymaPure. This combination is noted for not generating problematic side-products, which can occur with other coupling agents. luxembourg-bio.com A key advantage of BEC is that its corresponding urea byproduct, 1-tert-butyl-3-ethylurea (TBEU), exhibits high solubility in common organic solvents like DMF and NMP. luxembourg-bio.com This prevents clogging of automated synthesis equipment and simplifies purification processes. luxembourg-bio.com For these reasons, BEC is considered a "greener" and more effective coupling reagent in modern peptide synthesis. luxembourg-bio.comresearchgate.net
Furthermore, BEC is used as a reactant in the catalytic guanylation of amines to form substituted guanidines, and it also participates in ketene (B1206846) cycloadditions and the hydroamination of carbodiimides. sigmaaldrich.combiosynth.com
Table 4: Comparison of Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Key Features | Byproduct Solubility |
| This compound (BEC) | High efficiency; avoids certain side reactions when used with OxymaPure. luxembourg-bio.com | High solubility in DMF, NMP, and green solvents. luxembourg-bio.com |
| Diisopropylcarbodiimide (DIC) | Commonly used liquid carbodiimide. | Diisopropylurea (DIU) has low solubility and can precipitate. |
| N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble carbodiimide. | Water-soluble urea, easily removed by aqueous extraction. researchgate.net |
Dehydration and Esterification Reactions
This compound (TBEC) is a valuable reagent in dehydration and esterification reactions, particularly for the formation of tert-butyl esters. The synthesis of tert-butyl esters can be achieved through various methods, and the use of carbodiimides like TBEC offers a practical approach.
In a typical esterification reaction facilitated by a carbodiimide, the carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an alcohol, in this case, tert-butyl alcohol, to form the corresponding tert-butyl ester and a urea byproduct. The stability of the tert-butyl group makes tert-butyl esters useful as protecting groups in organic synthesis.
For instance, the esterification of various carboxylic acids with tert-butyl alcohol can be successfully carried out in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. While the provided research primarily highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the principle extends to other carbodiimides like TBEC.
Table 1: Esterification of Various Carboxylic Acids with tert-Butyl Alcohol
| Carboxylic Acid | Base | Yield (%) | Reference |
|---|---|---|---|
| (4-Methoxyphenyl)acetic acid | DMAP | 45 | researchgate.net |
| (4-Methoxyphenyl)acetic acid | Calcined hydrotalcite | 40 | researchgate.net |
| Cinnamic acid | DMAP | 60 | researchgate.net |
| Cinnamic acid | Calcined hydrotalcite | 55 | researchgate.net |
| (2,4-Dichlorophenoxy)acetic acid | DMAP | Low | researchgate.net |
| 4-Bromobutanoic acid | DMAP | Low | researchgate.net |
The data indicates that while the esterification is successful for some acids, the yields can be low for others, such as (2,4-dichlorophenoxy)acetic acid and 4-bromobutanoic acid, under these specific conditions. researchgate.net
Guanylation of Amines
This compound serves as a key reactant in the guanylation of amines, a chemical process that introduces a guanidinyl group to an amine. sigmaaldrich.comsigmaaldrich.combiosynth.com This reaction is significant due to the prevalence of the guanidine (B92328) moiety in a wide array of biologically active compounds and natural products. The catalytic guanylation of amines with carbodiimides is considered a direct and atom-economical method for synthesizing multi-substituted nitrogen-containing compounds. researchgate.net
The reaction can be facilitated by various catalysts, including those based on transition metals, main-group metals, and rare-earth metals. researchgate.net The use of a metal catalyst allows the reaction to proceed under milder conditions than the uncatalyzed reaction, which typically requires harsh conditions. biosynth.comresearchgate.net
The general mechanism involves the activation of the amine's N-H bond, followed by its addition across one of the C=N double bonds of the carbodiimide. This forms a guanidine derivative. The specific catalyst used can influence the reaction's efficiency and the range of applicable substrates.
Table 2: Catalytic Guanylation of Amines
| Catalyst Type | Significance | Reference |
|---|---|---|
| Transition Metals | Enables the construction of acyclic and cyclic guanidines. | researchgate.net |
| Main-Group Metals | Enables the construction of acyclic and cyclic guanidines. | researchgate.net |
| Rare-Earth Metals | Enables the construction of acyclic and cyclic guanidines. | researchgate.net |
| Metal-free (harsh conditions) | Direct guanylation of primary aliphatic amines is achievable. | researchgate.net |
Acylation of Phosphoranes and Activation of Phosphate (B84403) Groups
The general principle involves the reaction of the carbodiimide with a phosphate monoester to form a reactive phosphodiester intermediate. This intermediate is susceptible to nucleophilic attack. This type of activation is fundamental in various biochemical and synthetic processes, including oligonucleotide synthesis.
Given the established reactivity of carbodiimides with carboxylic acids and phosphates, it is plausible that this compound could be employed in reactions involving the acylation of phosphoranes, likely proceeding through an activated intermediate. However, specific examples and detailed research findings on this particular application are not available in the provided search results.
Ketene Cycloadditions and Hydroamination Reactions
This compound is also utilized as a reactant in ketene cycloadditions and hydroamination reactions. sigmaaldrich.comsigmaaldrich.com
Ketene Cycloadditions: In these reactions, the carbodiimide can react with a ketene, a compound containing a C=C=O functional group. The reaction typically involves a [2+2] cycloaddition between the C=N bond of the carbodiimide and the C=C bond of the ketene to form a four-membered β-lactam ring system. The specifics of these reactions, including catalysts and conditions, would dictate the final product.
Hydroamination Reactions: this compound is also used in the hydroamination of carbodiimides, often employing group 2 element amides as precatalysts. sigmaaldrich.comsigmaaldrich.comchemdad.com This reaction involves the addition of an N-H bond from an amine across one of the C=N double bonds of the carbodiimide. This process is a direct method for the synthesis of substituted guanidines. The use of precatalysts like group 2 amides facilitates this transformation.
These applications highlight the versatility of this compound in constructing diverse molecular architectures, from heterocyclic compounds via cycloadditions to substituted guanidines through hydroamination.
Future Prospects and Emerging Research Frontiers for 1 Tert Butyl 3 Ethylcarbodiimide
Design and Development of Novel Carbodiimide-Based Reagents with Enhanced Performance
The quest for improved coupling reagents is a dynamic area of research. While TBEC offers advantages, the development of new carbodiimide-based reagents with enhanced performance characteristics remains a key objective. Research efforts are likely to focus on several key areas:
Reduced Side Reactions: Minimizing racemization and other side reactions is a primary goal. The combination of TBEC with additives like Oxyma has been shown to be effective in this regard. rsc.orgacs.org Future reagents may incorporate features that inherently suppress these unwanted pathways.
Improved Solubility and Handling: Developing carbodiimides with tailored solubility profiles for a wider range of "green" or environmentally benign solvents is a significant frontier. researchgate.net This would enhance their applicability in sustainable synthesis protocols.
Enhanced Reactivity and Selectivity: Novel carbodiimides could be designed to exhibit greater reactivity, allowing for faster reaction times and lower reagent stoichiometry. Furthermore, reagents with enhanced selectivity for specific functional groups would be highly valuable in complex molecule synthesis. A study comparing various carbodiimides highlighted the potential for identifying alternatives to commonly used reagents like N,N'-diisopropylcarbodiimide (DIC) to avoid the formation of toxic byproducts. ub.edu
Recent research has already demonstrated the potential of modifying existing carbodiimide (B86325) structures to fine-tune their properties. For instance, the development of alternative coupling agents is expanding the options for efficient and environmentally friendly reactions. vulcanchem.com
Integration with Automated Synthesis Platforms and Continuous Flow Systems
The integration of TBEC and other advanced coupling reagents with automated synthesis platforms and continuous flow systems represents a major step forward in chemical manufacturing.
Automated Synthesis: Automated peptide synthesizers are increasingly common in both academic and industrial laboratories. rsc.org The use of TBEC in these systems has been shown to be effective, offering comparable performance to other carbodiimides while potentially reducing hazardous byproducts. ub.edu The development of robust protocols for using TBEC in automated solid-phase peptide synthesis (SPPS) is an active area of research. researchgate.net
Continuous Flow Systems: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The application of continuous flow technology to peptide synthesis, including reactions mediated by carbodiimides, is a promising research direction. google.com Studies have explored the use of continuous flow for amidation reactions, which are central to many processes in the pharmaceutical industry. acs.org The development of fully continuous flow synthesis processes for complex molecules is a key goal for the future. acs.org
| Technology | Advantages with 1-tert-Butyl-3-ethylcarbodiimide |
| Automated Synthesis | Reduced manual intervention, increased throughput, consistent product quality. rsc.org |
| Continuous Flow Systems | Enhanced safety, improved reaction control, potential for higher yields and scalability. google.comacs.org |
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
To fully optimize reactions involving TBEC, advanced analytical techniques are crucial for real-time monitoring and comprehensive product characterization. While traditional methods like HPLC are standard, newer technologies are providing deeper insights.
In-line Analysis: Techniques such as Raman spectroscopy can be integrated into reaction vessels to monitor the progress of a reaction in real-time. rsc.org This allows for precise determination of reaction endpoints, minimizing side reactions and optimizing yields.
Mass Spectrometry: High-resolution mass spectrometry is indispensable for identifying and quantifying the desired product as well as any impurities or byproducts. This is particularly important for ensuring the quality and safety of pharmaceutical products.
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Reaction Calorimetry (ARC) are used to assess the thermal stability and potential hazards of coupling reagents and reaction mixtures, ensuring safer process development. acs.org
Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization
Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. worldscientific.com Density Functional Theory (DFT) has been used to study the chemical reactivity and attack sites of various carbodiimides. worldscientific.com Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new and improved reagents.
Molecular modeling can also be used to:
Predict the outcome of reactions under different conditions.
Optimize reaction parameters such as solvent, temperature, and reagent stoichiometry.
Screen for potential side reactions and byproducts. uah.es
Aid in the design of novel catalysts and reagents. aps2025.org
The integration of artificial intelligence and machine learning with computational models holds the potential to further accelerate the discovery and optimization of chemical reactions. researchgate.net
Scalable Manufacturing Processes and Industrial Translation of this compound Applications
The successful translation of laboratory-scale procedures to industrial manufacturing is a critical challenge. For TBEC, this involves developing scalable and sustainable synthesis processes. Research is focused on:
Green Chemistry Principles: The use of environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) and ethyl acetate, in combination with TBEC is being explored to reduce the environmental impact of peptide synthesis. researchgate.netresearchgate.netdntb.gov.ua
Process Optimization: Optimizing reaction conditions to maximize yield and purity while minimizing waste is a key aspect of scalable manufacturing. acs.org This includes minimizing the use of excess reagents and developing efficient purification methods.
Recent studies have demonstrated the successful scalable and sustainable synthesis of complex peptides like liraglutide (B1674861) using TBEC-mediated couplings in eco-friendly solvent systems. researchgate.netdntb.gov.ua
Exploration of New Applications in Medicinal Chemistry and Chemical Biology
While TBEC is well-established in peptide synthesis, its utility extends to other areas of medicinal chemistry and chemical biology. smolecule.comresearchgate.net Amidation reactions, for which TBEC is a key reagent, are fundamental in the synthesis of a vast array of pharmaceuticals and biologically active molecules. researchgate.net
Emerging applications include:
Bioconjugation: Carbodiimides are used to link molecules together, for example, attaching drugs to antibodies or other targeting moieties.
Surface Modification: The modification of material surfaces with bioactive molecules using carbodiimide chemistry has applications in biomaterials and diagnostics.
Synthesis of Complex Natural Products: The efficiency and selectivity of TBEC-mediated couplings make it a valuable tool in the total synthesis of complex natural products.
Drug Discovery: The development of new synthetic methodologies utilizing TBEC can accelerate the discovery of new drug candidates. acs.orgdntb.gov.ua For instance, it has been used in the synthesis of glycan arrays for studying carbohydrate-protein interactions. google.com
The ongoing exploration of peptide-based therapeutics and the need for efficient synthetic methods will continue to drive research into the applications of TBEC and other carbodiimides. acs.org
Q & A
Q. How can TBEC be optimized for peptide synthesis to minimize racemization and side reactions?
TBEC, when paired with OxymaPure in environmentally sensible solvents (e.g., ethyl acetate or cyclopentyl methyl ether), reduces racemization and radical-induced side reactions. This coupling system achieves near-quantitative yields in model peptides like Aib-Aib-OH, with racemization levels below 0.5% . Key parameters include maintaining a 1:1:1 molar ratio of TBEC/OxymaPure/amino acid and avoiding polar aprotic solvents like DMF, which may induce side reactions.
Q. What solvent systems are compatible with TBEC in sustainable peptide synthesis?
TBEC performs optimally in green solvents such as ethyl acetate or cyclopentyl methyl ether , which reduce environmental impact while maintaining coupling efficiency. These solvents minimize precipitation of intermediates and enable efficient activation of sterically hindered amino acids (e.g., Fmoc-Val-OH) . Avoid water-miscible solvents like DMF to prevent solubility issues.
Q. How should TBEC be stored to ensure stability and reactivity?
TBEC is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C in sealed containers. Prior to use, dry solvents and reagents are critical to prevent hydrolysis of the carbodiimide to urea derivatives, which deactivates the reagent .
Advanced Research Questions
Q. How does TBEC compare to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in coupling efficiency for challenging residues like arginine and histidine?
TBEC outperforms EDC in coupling Fmoc-Arg(Pbf)-OH and Fmoc-His(Trt)-OH without requiring orthogonal protection. In a study using OxymaPure/TBEC in a green solvent mixture (e.g., ethanol/THF), coupling times for arginine-rich sequences were reduced by 30% compared to EDC, with minimal epimerization (<1%) . This is attributed to TBEC’s tert-butyl group reducing steric hindrance during activation.
Q. What methodologies address contradictions in TBEC’s reported efficiency across different peptide sequences?
Discrepancies in coupling efficiency often arise from solvent choice, amino acid steric bulk, or residual moisture. To resolve contradictions:
Q. Can TBEC enable minimal-protection solid-phase peptide synthesis (MP-SPPS) for histidine- and arginine-rich sequences?
Yes. TBEC/OxymaPure enables MP-SPPS by avoiding bulky protecting groups (e.g., Mtt or Pbf). For example, in synthesizing histidine-rich antimicrobial peptides, TBEC achieved >95% coupling efficiency in ethanol/THF (3:1 v/v) without side-chain protection, reducing post-synthesis deprotection steps .
Methodological Recommendations
- Handling sensitive residues : Pre-activate TBEC with OxymaPure for 2–3 minutes before adding amino acids to enhance reactivity for sterically hindered residues .
- Green chemistry applications : Replace DMF with cyclopentyl methyl ether to reduce waste toxicity. TBEC’s low solubility in water simplifies purification via liquid-liquid extraction .
- Troubleshooting low yields : Check for residual moisture in solvents using Karl Fischer titration. If precipitation occurs, switch to ethanol/THF mixtures (3:1 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
